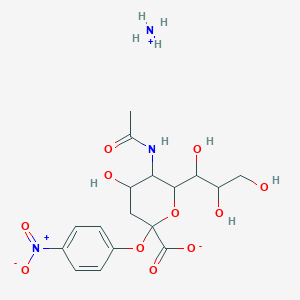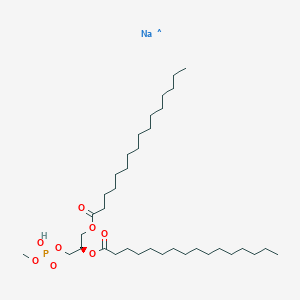
2-Iodo-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2’-deoxyadenosine: is a modified adenosine nucleoside. It has garnered attention due to its anticancer activity . Specifically, it exhibits a high degree of cytotoxicity and can induce apoptosis in cancer cells . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
There are several synthetic routes to obtain 2-Iodo-2’-deoxyadenosine. The compound can be synthesized using various reaction conditions. Additionally, industrial production methods may involve large-scale synthesis for pharmaceutical or research purposes.
Chemical Reactions Analysis
2-Iodo-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Iodine substitution reactions are common. Common reagents include iodine sources, reducing agents, and nucleophilic substitution reagents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Researchers have explored the following applications:
Chemistry: Used as a building block in nucleoside synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Studied for potential anticancer therapies.
Industry: May find applications in drug development.
Mechanism of Action
The precise mechanism by which 2-Iodo-2’-deoxyadenosine exerts its effects involves molecular targets and pathways. Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
While 2-Iodo-2’-deoxyadenosine is unique, it shares similarities with other nucleosides, such as 7-deaza-7-iodo-2’-deoxyadenosine . These compounds may have distinct properties and applications.
Properties
IUPAC Name |
5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKAIZYHGUVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

